

Application Notes and Protocols: Synthesis of 4,4'-(1,3-Dimethylbutylidene)diphenol

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Compound of Interest

Compound Name: 4,4'-(1,3-Dimethylbutylidene)diphenol

Cat. No.: B1346820

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Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol M, is a bisphenol derivative with applications in the synthesis of polymers and as a potential antioxidant.^[1] This document provides detailed protocols for the laboratory-scale synthesis of **4,4'-(1,3-Dimethylbutylidene)diphenol** via the acid-catalyzed condensation of phenol and methyl isobutyl ketone (MIBK). The provided methodologies are intended to be a comprehensive guide for researchers in organic synthesis and materials science.

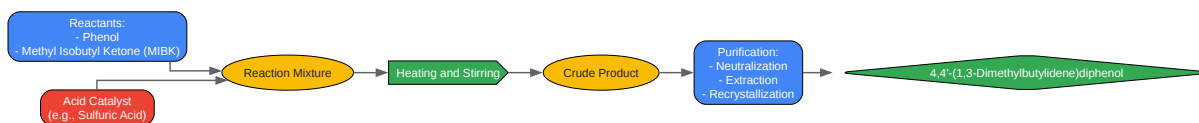
Physicochemical Properties

A summary of the key physicochemical properties of **4,4'-(1,3-Dimethylbutylidene)diphenol** is presented in the table below.

Property	Value
CAS Number	6807-17-6
Molecular Formula	C ₁₈ H ₂₂ O ₂ [2]
Molecular Weight	270.37 g/mol [2]
Melting Point	154 °C[2]
Boiling Point	430.0 ± 25.0 °C (Predicted)[2]
Density	1.083 ± 0.06 g/cm ³ (Predicted)[2]
Appearance	White to off-white crystalline powder
Solubility	Soluble in Methanol[2]

Synthesis Workflow

The synthesis of **4,4'-(1,3-Dimethylbutylidene)diphenol** is achieved through a well-established acid-catalyzed electrophilic aromatic substitution reaction. The overall workflow is depicted below.



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Caption: Synthesis workflow for **4,4'-(1,3-Dimethylbutylidene)diphenol**.

Experimental Protocol

This protocol details the synthesis of **4,4'-(1,3-Dimethylbutylidene)diphenol** from phenol and methyl isobutyl ketone using sulfuric acid as a catalyst.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Purity
Phenol	C ₆ H ₅ OH	94.11	≥ 99%
Methyl Isobutyl Ketone (MIBK)	C ₆ H ₁₂ O	100.16	≥ 99%
Sulfuric Acid (concentrated)	H ₂ SO ₄	98.08	95-98%
Sodium Bicarbonate	NaHCO ₃	84.01	Saturated solution
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	Reagent grade
Hexane	C ₆ H ₁₄	86.18	Reagent grade
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Anhydrous

Procedure

- Reaction Setup:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol (18.82 g, 0.2 mol).
 - Begin stirring the phenol and gently heat the flask in a water bath to 40-50 °C to melt the phenol.
- Addition of Reactants:
 - Once the phenol is molten and stirring, add methyl isobutyl ketone (10.02 g, 0.1 mol) dropwise from the dropping funnel over a period of 15 minutes.
 - After the addition of MIBK, slowly add concentrated sulfuric acid (1 mL) dropwise to the reaction mixture. An exothermic reaction may be observed.
- Reaction:

- Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
- Work-up and Extraction:
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the effervescence ceases.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude product can be purified by recrystallization.
 - Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexane.
 - Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
 - Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry in a vacuum oven at 60 °C.

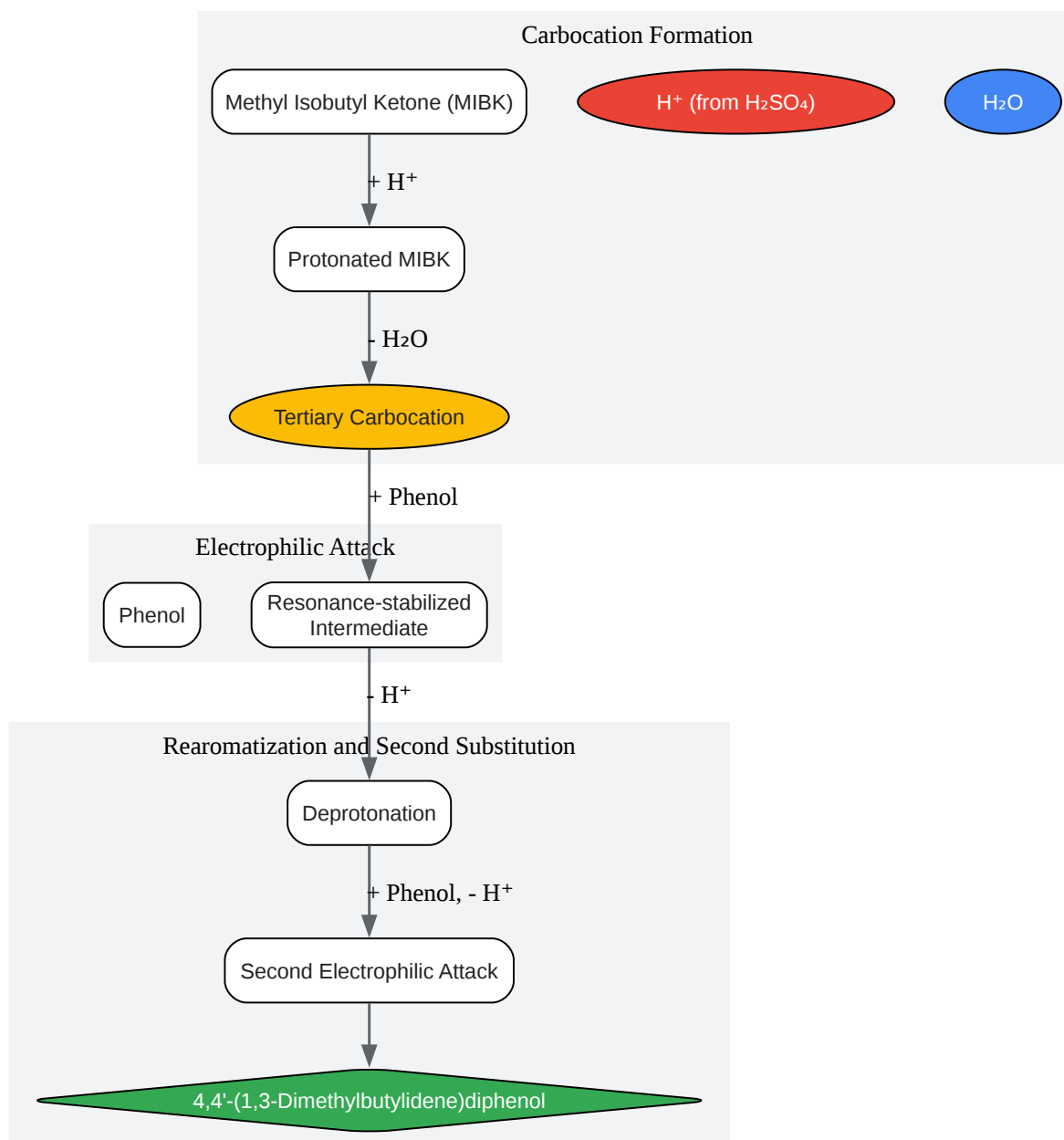
Characterization Data

The identity and purity of the synthesized **4,4'-(1,3-Dimethylbutylidene)diphenol** can be confirmed by various analytical techniques.

Analysis	Expected Results
¹ H NMR	Consistent with the structure of 4,4'-(1,3-Dimethylbutylidene)diphenol.[3]
Melting Point	153-155 °C (literature: 154 °C)
Purity (GC)	> 98%

Signaling Pathway and Logical Relationships

The synthesis is based on the principles of electrophilic aromatic substitution. The logical relationship of the key steps in the reaction mechanism is outlined below.



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Caption: Key steps in the acid-catalyzed synthesis of Bisphenol M.

Safety Precautions

- Phenol is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.
- Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Applications

4,4'-(1,3-Dimethylbutylidene)diphenol is utilized as a monomer in the production of polycarbonates, polyesters, and epoxy resins. These polymers often exhibit enhanced thermal stability and specific mechanical properties. Its antioxidant properties also make it a candidate for use as a stabilizer in various materials.[1]

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References

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- 2. 4,4'-(1,3-DIMETHYLBUTYLIDENE)DIPHENOL CAS#: 6807-17-6 [m.chemicalbook.com]
- 3. 4,4'-(1,3-DIMETHYLBUTYLIDENE)DIPHENOL(6807-17-6) 1H NMR spectrum [chemicalbook.com]
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